Sazetidine A dihydrochloride

Catalog No.
S004563
CAS No.
1197329-42-2
M.F
C15H21ClN2O2
M. Wt
296.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sazetidine A dihydrochloride

CAS Number

1197329-42-2

Product Name

Sazetidine A dihydrochloride

IUPAC Name

6-[5-[[(2S)-azetidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol;hydrochloride

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

InChI

InChI=1S/C15H20N2O2.ClH/c18-8-4-2-1-3-5-13-9-15(11-16-10-13)19-12-14-6-7-17-14;/h9-11,14,17-18H,1-2,4,6-8,12H2;1H/t14-;/m0./s1

InChI Key

KWQOEGGWZHGKHO-UQKRIMTDSA-N

SMILES

C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl.Cl

Synonyms

6-[5-[(2S)-2-Azetidinylmethoxy]-3-pyridinyl]-5-hexyn-1-ol dihydrochloride

Canonical SMILES

C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl

Isomeric SMILES

C1CN[C@@H]1COC2=CN=CC(=C2)C#CCCCCO.Cl

Sazetidine A Hydrochloride is an α4β2 nicotinic receptor desensitizing agent that exhibits analgesic properties. Sazetidine A Hydrochloride may be used to develop treatments and therapies that aid smoking cessation.
Subtype-selective α4β2 nicotinic acetylcholine receptor ligand (Ki values are 0.26 and 54 nM at α4β2 and α3β4 receptors respectively). May act as a silent desensitizer or as an agonist, depending on subunit stoichiometry (EC50 = 1.1 nM for nAChR-stimulated dopamine release). Exhibits analgesic activity in vivo and significantly reduces nicotine self-administration in an experimental rat model.

Subtype Selectivity and Binding Affinity

Sazetidine A dihydrochloride demonstrates subtype selectivity towards α4β2 nAChRs compared to other nAChR subtypes, such as α3β4. Studies have shown Ki values (inhibitory constant) of 0.26 nM and 54 nM for α4β2 and α3β4 receptors, respectively []. This selectivity allows researchers to specifically target and investigate the α4β2 subtype, minimizing interference from other nAChR subtypes.

Agonistic and Desensitizing Effects

Sazetidine A dihydrochloride can act as either an agonist or a desensitizer of α4β2 nAChRs, depending on the subunit stoichiometry of the receptor []. In situations where the α4 subunit is present in excess, Sazetidine A dihydrochloride behaves as an agonist, stimulating the receptor and triggering downstream signaling pathways. Conversely, when the β2 subunit is dominant, it acts as a desensitizer, reducing the receptor's responsiveness to other agonists. This unique property allows researchers to manipulate nAChR activity in a controlled manner, depending on the desired experimental outcome.

Applications in Research

Due to its versatile properties, Sazetidine A dihydrochloride finds application in various scientific research areas, including:

  • Understanding nAChR function: By studying the effects of Sazetidine A dihydrochloride on different nAChR subtypes, researchers can gain insights into the specific roles and functions of these receptors in various biological processes, such as neurotransmission, learning, and memory [].
  • Investigating neurological disorders: Some neurological disorders are associated with nAChR dysfunction. Sazetidine A dihydrochloride can be used as a tool to study these disorders and potentially identify therapeutic targets [].
  • Drug discovery and development: The ability of Sazetidine A dihydrochloride to modulate nAChR activity makes it a potential candidate for developing new drugs targeting nAChR-related diseases [].

Sazetidine A dihydrochloride is a compound characterized by its selective action on nicotinic acetylcholine receptors, specifically the alpha-4 beta-2 subtype. It has garnered attention due to its potential therapeutic applications in treating nicotine addiction and other neuropsychiatric disorders. The compound is known for its unique ability to act as a partial agonist, which means it activates the receptor but produces a less than maximal response compared to full agonists. This property allows for modulation of receptor activity without overstimulation, making it a candidate for various pharmacological interventions.

Sazetidine A dihydrochloride interacts with α4β2 nAChRs, but the exact mechanism of action remains under investigation. Studies suggest it can act in two ways depending on the specific arrangement of subunits within the receptor [, ]. In some cases, it might function as a silent desensitizer, temporarily blocking the receptor without activating it. In other scenarios, it can behave as an agonist, mimicking the effect of the natural neurotransmitter acetylcholine and triggering a cellular response [, ]. This dual functionality makes Sazetidine A a versatile tool for studying α4β2 nAChRs and their role in various biological processes.

Typical of organic compounds with amine and aromatic functionalities. Its interactions primarily involve:

  • Nicotinic Receptor Binding: It binds selectively to the alpha-4 beta-2 nicotinic acetylcholine receptors, exhibiting high affinity (Ki values of 0.26 nM) and moderate affinity for alpha-3 beta-4 receptors (Ki value of 54 nM) .
  • Desensitization: Upon binding, sazetidine A induces receptor desensitization, which reduces receptor responsiveness over time. This mechanism is particularly relevant in its role in reducing nicotine self-administration in animal models .

Sazetidine A dihydrochloride exhibits significant biological activities:

  • Nicotinic Agonism: It acts as a partial agonist at nicotinic acetylcholine receptors, influencing neurotransmitter release and neuronal excitability .
  • Desensitization Effects: The compound not only activates the receptors but also promotes desensitization, which can help mitigate the reinforcing effects of nicotine and reduce cravings in addiction models .
  • Potential Therapeutic Uses: Research indicates that sazetidine A may be beneficial in treating conditions such as depression and alcohol dependence due to its modulatory effects on dopaminergic pathways .

The synthesis of sazetidine A dihydrochloride involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Core Structure: The synthesis begins with the preparation of the azetidine ring, which is central to the compound's structure.
  • Functionalization: Subsequent steps involve adding various functional groups that enhance receptor selectivity and binding affinity.
  • Salt Formation: The dihydrochloride salt form is typically obtained through neutralization reactions involving hydrochloric acid, enhancing solubility and stability for biological assays .

Sazetidine A dihydrochloride has several potential applications:

  • Smoking Cessation: Due to its action on nicotinic receptors, it is being explored as a treatment option for smoking cessation, offering a mechanism to reduce withdrawal symptoms and cravings .
  • Neuropsychiatric Disorders: Its unique properties may also make it suitable for treating disorders such as depression and anxiety, where modulation of cholinergic systems could be beneficial .

Studies have shown that sazetidine A interacts with various neurotransmitter systems:

  • Dopaminergic Pathways: It influences dopamine release in the mesolimbic system, which is critical for reward processing and addiction behaviors .
  • Other Neurotransmitter Systems: Research indicates potential interactions with serotonin and glutamate systems, suggesting broader implications for mood regulation and cognitive function .

Sazetidine A dihydrochloride can be compared with several other compounds that act on nicotinic acetylcholine receptors:

Compound NameReceptor SelectivityMechanism of ActionUnique Features
VareniclineAlpha-4 Beta-2Partial AgonistHigh efficacy for smoking cessation
CytisineAlpha-4 Beta-2AgonistUsed in smoking cessation; derived from plants
NicotineNon-selectiveFull AgonistHighly addictive; stimulates dopamine release
MethyllycaconitineAlpha-7AntagonistSelectively blocks alpha-7 receptors

Uniqueness of Sazetidine A Dihydrochloride

Sazetidine A distinguishes itself through its dual action as both an agonist and desensitizing agent at alpha-4 beta-2 receptors without fully activating them, which is not common among other nicotinic ligands. This unique profile may allow it to modulate receptor activity more effectively in therapeutic contexts while minimizing side effects associated with full agonists like nicotine.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

296.1291556 g/mol

Monoisotopic Mass

296.1291556 g/mol

Heavy Atom Count

20

UNII

YUU6E4XT44

Dates

Last modified: 04-14-2024

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